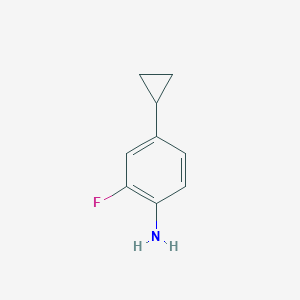

4-Cyclopropyl-2-fluoroaniline

Übersicht

Beschreibung

4-Cyclopropyl-2-fluoroaniline is an organic compound with the molecular formula C9H10FN . It is characterized by the presence of a cyclopropyl group and a fluorine atom attached to an aniline ring. This compound is a colorless to pale yellow solid and is known for its aromatic properties and strong amine functionality .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Cyclopropyl-2-fluoroaniline involves the reduction of 4-cyclopropyl-2-fluoro-1-nitrobenzene. The reaction typically uses powdered iron and ammonium chloride in a mixture of ethanol, tetrahydrofuran, and water under reflux conditions for about 17 hours .

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyclopropyl-2-fluoroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or the aromatic ring.

Substitution: The fluorine atom and the amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or organolithium compounds are employed for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Cyclopropyl-2-fluoroaniline is being investigated for its potential as a pharmaceutical agent due to its biological activity. It serves as a precursor in the synthesis of various drug candidates, particularly those targeting metabolic pathways involved in cancer and other diseases. Its ability to inhibit specific enzymes makes it a candidate for developing new therapeutic agents.

Agrochemical Production

The compound has applications in agrochemicals, where it is studied for its effectiveness against plant pathogens. Its properties as an arylamide derivative allow it to function as a stabilizer for RAF/MEK complexes, which are crucial in the development of herbicides and fungicides.

Research has shown that this compound exhibits several biological activities:

- Antiproliferative Effects : In vitro studies indicate significant inhibition of cancer cell proliferation, with IC50 values suggesting potent effects at low concentrations.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, indicating that this compound may also possess such properties.

- Neuroprotective Potential : Preliminary studies suggest that it may modulate neurotransmitter systems, indicating potential applications in treating neurological disorders.

Data Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiproliferative | Significant inhibition of cancer cell lines | |

| Antimicrobial | Potential antimicrobial effects | |

| Neuroprotective | Modulation of neurotransmitter systems |

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various fluorinated anilines, including this compound, against human vascular endothelial cells (V-HUVEC). The results indicated significant inhibition of cell proliferation with an IC50 value lower than 5 nM under hypoxic conditions, highlighting its potential for cancer therapy.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with cytochrome P450 enzymes revealed that it acts as a selective inhibitor. This interaction affects the metabolism of other drugs, emphasizing its implications in pharmacokinetics and potential drug-drug interactions in therapeutic settings.

Applications Summary

The diverse applications of this compound span several fields:

- Pharmaceuticals : Development of new drugs targeting metabolic pathways.

- Agrochemicals : Use as a stabilizer and inhibitor in herbicides and fungicides.

- Biological Research : Study of its effects on cancer cells and microbial growth.

Wirkmechanismus

The mechanism of action of 4-Cyclopropyl-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and fluorine groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activities, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

- 4-Cyclopropyl-2-chloroaniline

- 4-Cyclopropyl-2-bromoaniline

- 4-Cyclopropyl-2-iodoaniline

Comparison: 4-Cyclopropyl-2-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can significantly affect the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Biologische Aktivität

4-Cyclopropyl-2-fluoroaniline (CAS No. 893739-89-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed analysis of its biological activity, mechanisms of action, and implications for drug development, supported by data tables and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C10H10FN

- Molecular Weight : 165.19 g/mol

- Structure : Contains a cyclopropyl group and a fluorine atom attached to an aniline core, which enhances its biological reactivity.

The biological activity of this compound is largely attributed to its interaction with various enzymes and cellular pathways:

-

Enzyme Interaction :

- It has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. This interaction can lead to either inhibition or activation, influencing the pharmacokinetics of co-administered drugs.

- The compound can bind to specific biomolecules, altering their conformation and activity, thus affecting metabolic pathways.

-

Cell Signaling Modulation :

- This compound modulates key signaling pathways such as MAPK/ERK, which are involved in cell growth and differentiation.

- It influences gene expression related to cell cycle regulation and apoptosis, indicating a role in cancer biology.

-

Metabolic Pathways :

- The compound participates in metabolic pathways through its interactions with cytochrome P450 enzymes, leading to the formation of various metabolites that may exhibit different biological activities compared to the parent compound.

Biological Activity Data

The biological effects of this compound vary based on dosage and exposure duration. The following table summarizes findings from various studies:

| Study | Dosage (mg/kg) | Observed Effect | Model Used |

|---|---|---|---|

| Study A | 3 | Significant reduction in triglyceride levels | Mice oral lipid tolerance test |

| Study B | Low doses | Modulation of enzyme activity | In vitro cellular assays |

| Study C | High doses | Cellular damage observed | In vivo animal models |

Case Study 1: Triglyceride Reduction

In a recent study, this compound was administered at an oral dose of 3 mg/kg in mice, resulting in a significant reduction in plasma triglyceride levels. This suggests potential applications in treating metabolic disorders .

Case Study 2: Cancer Cell Selectivity

A related compound with similar structural features was evaluated for its selectivity against liver cancer cells (Hep G2) compared to non-cancerous cells (HEK293). The fluorinated cyclopropane analog demonstrated improved selectivity, highlighting the potential for developing targeted cancer therapies utilizing modifications of the cyclopropyl structure .

Safety and Toxicology

The safety profile of this compound is critical for its application in pharmacology. Research indicates that while lower doses may exhibit beneficial effects, higher doses can lead to toxic outcomes such as cellular damage and disruption of physiological processes. Therefore, establishing a therapeutic window is essential for its development as a pharmaceutical agent.

Eigenschaften

IUPAC Name |

4-cyclopropyl-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYUOTZNRAIMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602484 | |

| Record name | 4-Cyclopropyl-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893739-89-4 | |

| Record name | 4-Cyclopropyl-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.